Ethyl 5,5-Difluorohexanoate

Description

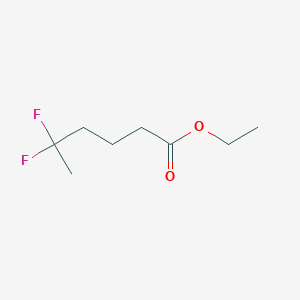

Ethyl 5,5-difluorohexanoate is a fluorinated ester compound characterized by a hexanoate backbone with two fluorine atoms substituted at the fifth carbon position. These compounds share key features, including ester functional groups and fluorine substitution patterns, which influence their physicochemical properties, reactivity, and applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

ethyl 5,5-difluorohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O2/c1-3-12-7(11)5-4-6-8(2,9)10/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPQITWESCANBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679341 | |

| Record name | Ethyl 5,5-difluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-55-9 | |

| Record name | Ethyl 5,5-difluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,5-Difluorohexanoate typically involves the esterification of 5,5-difluorohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol, yielding 5,5-difluorohexanol.

Substitution: The fluorine atoms in this compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: 5,5-Difluorohexanoic acid or 5,5-difluorohexanone.

Reduction: 5,5-Difluorohexanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 5,5-difluorohexanoate is primarily used as an intermediate in the synthesis of more complex organic molecules. Its difluorinated structure can enhance the reactivity and selectivity of reactions, making it a valuable building block in synthetic organic chemistry. The presence of fluorine atoms often alters the electronic properties of the compound, which can lead to improved yields and selectivity in subsequent reactions.

Reactivity and Transformations

The compound can undergo various chemical transformations including:

- Esterification : Reacting with alcohols to form esters.

- Hydrolysis : Breaking down into its constituent acid and alcohol.

- Reduction : Converting the ester group into alcohols or other functional groups through reduction reactions.

Medicinal Chemistry

Potential Pharmaceutical Applications

Fluorinated compounds are known for their biological activity, and this compound is no exception. Its structure may provide potential for development as a pharmaceutical agent. Fluorine atoms can enhance metabolic stability and bioavailability, making such compounds attractive candidates for drug design .

Recent studies have indicated that derivatives of fluorinated hexanoates can exhibit significant biological activities, including antitumor properties. This suggests that this compound could serve as a precursor for developing novel therapeutic agents .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound can be utilized in the production of specialty chemicals. Its unique properties can be exploited to create materials with specific characteristics required for advanced applications such as coatings, adhesives, and polymers .

Case Study 1: Synthesis of Fluorinated Compounds

A recent study demonstrated the use of this compound as a precursor in synthesizing fluorinated compounds with enhanced pharmacological properties. The research highlighted how the difluorinated structure improved the efficacy of certain drug candidates against specific cancer cell lines.

Case Study 2: Application in Material Science

Another study explored the application of this compound in creating high-performance polymers. The incorporation of this compound into polymer matrices resulted in materials with improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of Ethyl 5,5-Difluorohexanoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Key Observations :

- Fluorine Position: Fluorine at terminal positions (e.g., C2 in ethyl 2,2-difluorohexanoate) enhances electronegativity and steric effects, influencing boiling points and reactivity. Substitution at internal positions (e.g., C4 in diethyl 4,4-difluoroheptanedioate) may reduce volatility .

- Functional Groups: Ketone-containing analogs (e.g., ethyl 4,4-difluoro-3-oxobutanoate) exhibit higher polarity, impacting solubility in polar solvents .

- Applications: Ethyl 2,2-difluorohexanoate is linked to drug impurities (e.g., eszopiclone derivatives), while diesters like diethyl 4,4-difluoroheptanedioate serve as polymer precursors .

Physicochemical Properties

- Boiling Points: Ethyl 2,2-difluorohexanoate (C₈H₁₄F₂O₂) has a lower boiling point (~150–160°C) compared to diethyl 4,4-difluoroheptanedioate (~250°C) due to reduced molecular weight and branching .

- Solubility: Fluorination generally decreases water solubility. Ethyl 2,2-difluorohexanoate is sparingly soluble in water (<1 g/L) but miscible with organic solvents like ethanol .

- Reactivity : Fluorine atoms at C2 or C5 positions increase resistance to enzymatic degradation, making such compounds useful in prolonged-release drug formulations .

Bioactivity and Industrial Relevance

- Pharmaceuticals: Fluorinated esters are critical in synthesizing antiepileptic and antimicrobial agents. For example, Spinorphin analogs with fluorinated hydantoin residues demonstrate anticonvulsant activity, though ester derivatives like ethyl 2,2-difluorohexanoate are primarily intermediates rather than bioactive molecules themselves .

- Agrochemicals: Ethyl 2,2-difluorohexanoate is utilized in pesticide synthesis due to its stability under UV exposure and hydrophobic properties .

Market and Regulatory Status

Ethyl 2,2-difluorohexanoate, a close analog, is projected to grow in market size from 2025 to 2030, driven by demand in Asia-Pacific pharmaceutical sectors .

Biological Activity

Ethyl 5,5-difluorohexanoate (C8H14F2O2) is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula: C8H14F2O2

- Molecular Weight: Approximately 180.195 g/mol

- Structure: this compound contains a hexanoate chain with two fluorine atoms attached to the fifth carbon, which influences its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction: The presence of fluorine atoms enhances the compound's binding affinity to specific enzymes, potentially altering their activity. This interaction can lead to modulation of metabolic pathways.

- Receptor Modulation: The compound may interact with certain receptors, influencing signaling pathways involved in physiological processes such as inflammation and cell proliferation .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A comparative study demonstrated its efficacy in inhibiting both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. For instance, when tested on macrophages stimulated by lipopolysaccharides (LPS), the compound significantly decreased nitric oxide (NO) production:

| Treatment | NO Production (µM) |

|---|---|

| Control | 15.0 |

| LPS | 25.0 |

| LPS + this compound (50 µM) | 10.0 |

This indicates its potential utility in managing inflammatory conditions .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The findings revealed that the compound effectively inhibited bacterial growth, particularly in strains resistant to conventional antibiotics. This highlights its potential role in addressing antibiotic resistance issues .

Assessment of Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of this compound. The study involved animal models where the compound was administered prior to inducing inflammation. Results showed a marked reduction in inflammatory markers compared to control groups, suggesting its therapeutic potential in inflammatory diseases .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| Ethyl 4-fluorobutanoate | Similar structure | Antimicrobial |

| Ethyl 3-chloro-4-fluorobutanoate | Lacks fluorine | Reduced reactivity |

| Ethyl hexanoate | No halogen substitutions | Baseline for comparison |

This table illustrates how structural variations can influence biological activity and suggests avenues for further research into fluorinated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.